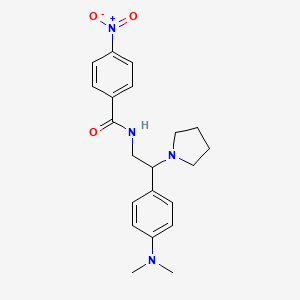

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

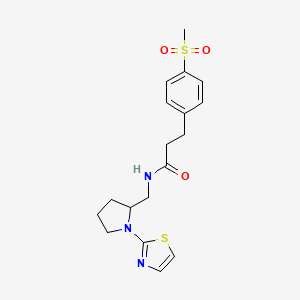

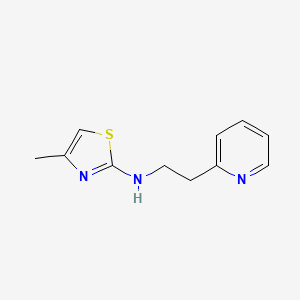

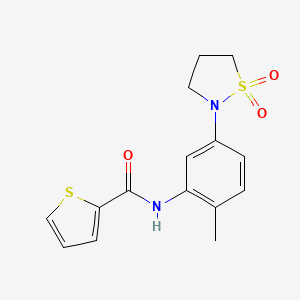

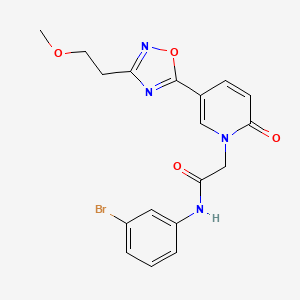

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide" is a structurally complex molecule that features a benzamide moiety substituted with nitro and dimethylamino groups, as well as a pyrrolidinyl group. This type of compound is of interest due to its potential biological activity and the presence of various functional groups that may participate in diverse chemical reactions.

Synthesis Analysis

The synthesis of related benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-[4-dimethylamino-1-butyl(1-13C)-N-nitrosobenzamide], which shares some structural similarities with the compound , involves the reaction of cyanide ion with 1-chloro-3-dimethylaminopropane, using acetonitrile as a co-solvent . This suggests that similar synthetic routes could be explored for the synthesis of "this compound," potentially involving the use of cyanide ion and appropriate chloro-dimethylamino precursors.

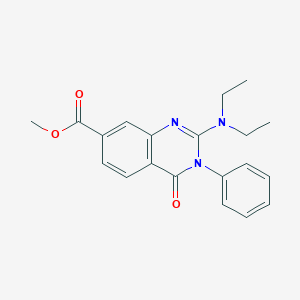

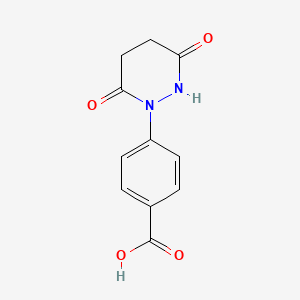

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of substituents that can influence the overall molecular conformation and properties. For example, the barrier to rotation around the carbon-amino nitrogen bond in N,N-dialkylaminobenzamides has been studied using dynamic 1H NMR spectroscopy and X-ray crystallography . These techniques could be applied to the compound to understand its conformational dynamics and structural properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reductive chemistry of nitrobenzamide compounds, for example, has been explored, revealing that the nitro groups can be enzymatically reduced to amines or hydroxylamines under hypoxic conditions . This indicates that the nitro group in "this compound" could also undergo similar reductive transformations, potentially leading to new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their ability to form molecular complexes and solvates. Nitrofurantoin, a structurally related compound, has been shown to form solvates with various solvents and bases, which can affect its stability and desolvation behavior . The presence of a dimethylamino group in the compound of interest suggests that it may also form solvates or salts with bases, which could be characterized by crystal structure analysis and thermal analysis to determine their stability and desolvation properties.

Scientific Research Applications

Structural and Thermochemical Studies

In the realm of materials science, researchers have investigated the structural and thermochemical properties of related compounds, such as nitrofurantoin and its solvates with different bases and solvents. These studies aim to understand the molecular interactions and stability of such compounds, potentially leading to the development of new solid forms and applications in pharmaceutical formulations (Vangala, Chow, & Tan, 2013).

Synthesis and Characterization

The synthesis and characterization of chemical structures similar to N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide have been thoroughly explored. Studies have focused on understanding the rotational barriers and crystal structures of analogous compounds, providing insights into their molecular behavior and potential applications in designing more efficient synthesis pathways for related compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Nonlinear Optics

Significant research has also been dedicated to investigating the nonlinear optical properties of derivatives. For instance, the study of ethyl-substituted stilbazolium derivatives has shown enhanced solubility and potential for second-order nonlinear optics, suggesting applications in optical technologies and materials science (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, & Nakanishi, 2003).

Antioxidant, Antitumor, and Antimicrobial Activities

The exploration of novel organic compounds for their biological activities is a crucial area of pharmaceutical research. Studies on compounds structurally related to this compound have revealed promising antioxidant, antitumor, and antimicrobial properties. These findings open avenues for the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Fluorescent Probes for CO2 Detection

The design and synthesis of fluorescent probes based on derivatives for real-time monitoring of low carbon dioxide levels highlight the compound's potential in environmental monitoring and biomedical applications. This research demonstrates the versatility of derivatives in developing sensors for critical applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-23(2)18-9-5-16(6-10-18)20(24-13-3-4-14-24)15-22-21(26)17-7-11-19(12-8-17)25(27)28/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMHWUGTVCUVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)